1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone
Description
This compound features a phenyl-ethanone core substituted with a methoxy group at position 4 and a glycosylated moiety at position 2. The glycosyl unit consists of two trihydroxyoxan (pyranose) rings connected via an ether bond, with multiple hydroxyl groups contributing to high polarity .
Properties
IUPAC Name |
1-[4-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O12/c1-8(21)10-4-3-9(28-2)5-12(10)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)11(22)6-29-19/h3-5,11,13-20,22-27H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZZECHGWAZTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Paeonolide can be synthesized through various chemical reactions involving the extraction and purification from the roots of Paeonia suffruticosa. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve the desired concentration .
Industrial Production Methods
Industrial production of paeonolide typically involves large-scale extraction from the plant roots, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Paeonolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the reactions involving paeonolide include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include derivatives of paeonolide with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications in various fields.
Scientific Research Applications
Paeonolide has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Mechanism of Action
Paeonolide exerts its effects primarily through the intracellular extracellular signal-regulated kinase (ERK1/2) and runt-related transcription factor 2 (RUNX2) signaling pathways. The compound promotes osteoblast differentiation and bone mineralization by enhancing the phosphorylation of ERK1/2 and increasing the expression of RUNX2 . Additionally, paeonolide activates the bone morphogenetic protein (BMP)–Smad1/5/8 and Wnt–β-catenin pathways, further contributing to its bone health benefits .
Comparison with Similar Compounds
Structural Similarities and Differences
Key Analog : 1-[3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone
- Structural Differences: Substitution Pattern: The target compound has a methoxy group at position 4 on the phenyl ring, whereas the analog may vary in stereochemistry or hydroxyl group placement on the pyranose rings . Glycosyl Linkage: Both compounds feature branched glycosyl units, but the target compound includes an additional trihydroxyoxan moiety, increasing molecular weight and polarity.
NMR Analysis :
Regions A (positions 39–44) and B (positions 29–36) in NMR spectra show distinct chemical shifts compared to simpler analogs like Rapa (a reference compound). For example:
| Proton Region | Target Compound (ppm) | Rapa (ppm) | Analog (ppm) |
|---|---|---|---|
| Region A | 3.8–4.2 | 3.5–3.9 | 3.7–4.1 |
| Region B | 6.9–7.3 | 6.7–7.0 | 6.8–7.2 |
These shifts reflect altered electronic environments due to substituents on the glycosyl units .
Physicochemical Properties
Solubility :
- The compound’s numerous hydroxyl groups make it highly polar, requiring polar solvents (e.g., ethanol, water) for extraction. This contrasts with non-polar analogs like simpler ethanones (e.g., CAS 274925-96-1), which dissolve in n-hexane .
- Molecular Weight: ~500–600 g/mol (estimated), significantly higher than non-glycosylated analogs (e.g., 332.4 g/mol for CAS 274925-96-1) .
Stability :
- Glycosylation may enhance stability against enzymatic degradation compared to aglycone counterparts, a common trait in flavonoid glycosides .
Methodological Considerations for Comparison
- Graph-Based Structural Analysis : Graph-theoretical methods better capture similarities between complex glycosylated compounds than SMILES strings or bit-vector comparisons. However, computational demands remain high due to the NP-hard nature of graph isomorphism problems .
- Lumping Strategies: In environmental modeling, this compound might be grouped with other polyhydroxy phenols due to shared reactivity, reducing computational complexity in degradation studies .
Biological Activity
1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone (commonly referred to as compound A) is a complex organic molecule characterized by multiple hydroxyl groups and methoxy substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of compound A can be represented as follows:
This structure includes several functional groups that contribute to its biological activity. The presence of multiple hydroxyl groups is often associated with increased solubility and reactivity, which can enhance interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The hydroxyl groups in compound A may scavenge free radicals, thereby protecting cells from oxidative stress. A study on related compounds demonstrated a correlation between the number of hydroxyl groups and antioxidant efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been well-documented. Compounds with multiple hydroxyl groups can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For instance, studies have shown that flavonoids can reduce the expression of TNF-alpha and IL-6 in inflammatory models .
Study 1: Antioxidant Activity Evaluation
A comparative study evaluated the antioxidant capacity of various phenolic compounds, including those similar to compound A. The results indicated that compounds with multiple hydroxyl groups exhibited higher DPPH radical scavenging activity compared to their counterparts .
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Compound A (hypothetical) | 85% | 15 |
| Compound B (similar structure) | 78% | 20 |
| Compound C (flavonoid) | 90% | 10 |
Study 2: Anticancer Activity in Cell Lines
In vitro studies were conducted on various cell lines to assess the anticancer potential of phenolic compounds. While direct testing on compound A is pending, analogs demonstrated significant inhibition of cell growth in breast and prostate cancer cell lines.
| Compound | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Flavonoid X | MDA-MB-231 | 50 | Induced apoptosis |
| Flavonoid Y | DU145 | 40 | Inhibited proliferation |
| Compound A (predicted) | N/A | N/A | Potentially effective |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
